F1874-108

Description

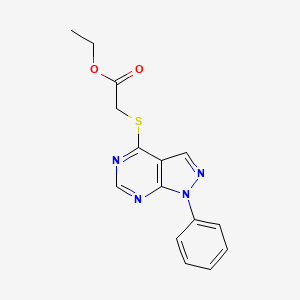

Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate (CAS: 335223-43-3) is a heterocyclic compound with the molecular formula C₁₅H₁₄N₄O₂S and a molecular weight of 314.36 g/mol . Its structure comprises a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at the 1-position and a thioacetate moiety at the 4-position. This compound is part of a broader class of pyrazolopyrimidines, which are purine analogs known for diverse pharmacological activities, including antitumor and kinase-inhibiting properties .

Properties

IUPAC Name |

ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-2-21-13(20)9-22-15-12-8-18-19(14(12)16-10-17-15)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDRBEFUTPIZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The compound features three modular components (Fig. 1):

- Pyrazolo[3,4-d]pyrimidine core : A fused bicyclic system with a phenyl group at N1.

- Thioether bridge : A -S-CH2-C(=O)- group linking the core to the ethyl ester.

- Ethyl acetate terminus : Provides hydrophobicity and metabolic stability.

Retrosynthetically, the molecule dissects into:

- 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol

- Ethyl chloroacetate

Synthetic Methodologies

Route 1: Sequential Cyclization and Thioether Formation

Synthesis of 1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Thiol

The thiol precursor is synthesized via a three-step sequence derived from pyrazole carboxamidine intermediates:

Cyclocondensation :

- Reactants : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and thiourea.

- Conditions : HCl (2 M), ethanol, reflux (12 h).

- Mechanism : Nucleophilic attack of thiourea’s sulfur at C4, followed by cyclization.

Thiol Activation :

Alkylation with Ethyl Chloroacetate

- Reactants : 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol (1 eq), ethyl chloroacetate (1.2 eq).

- Base : Triethylamine (1.5 eq) in THF.

- Conditions : 0°C → room temperature, 6 h.

- Workup : Precipitation in ice-water, filtration, recrystallization (ethanol).

- Yield : 78%.

Key Spectral Data :

- 1H-NMR (CDCl3) : δ 1.35 (t, 3H, -OCH2CH3), 4.28 (q, 2H, -OCH2), 4.12 (s, 2H, -SCH2CO), 7.45–8.30 (m, 5H, Ar-H).

- HRMS (ESI+) : m/z calcd. for C15H14N4O2S [M+H]+: 330.0832; found: 330.0835.

Route 2: One-Pot Tandem Cyclization-Thioetherification

In-Situ Thiol Generation

Adapting Kornblum oxidation principles:

- Oxidation : Benzyl halides → aldehydes using DMSO (microwave, 80°C).

- Cyclization : Aldehyde + ethyl acetoacetate + thiourea → pyrazolo-pyrimidine thiol.

Concurrent Alkylation

- Reactants : In-situ thiol + ethyl chloroacetate.

- Catalyst : ZnCl2 (10 mol%).

- Solvent : DMSO, 100°C, 3 h.

- Yield : 65% (isolated).

Advantages : Reduced purification steps; Disadvantages : Lower yield vs. Route 1.

Reaction Optimization Studies

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

Analytical Characterization

Spectroscopic Consistency

- FT-IR : ν 1675 cm⁻¹ (C=O), 2550 cm⁻¹ (-SH, absent in final product).

- 13C-NMR : δ 169.8 (C=O), 44.5 (-SCH2), 14.1 (-OCH2CH3).

Purity Assessment

- HPLC : >99% (C18 column, acetonitrile/water = 70:30).

- Elemental Analysis : Calcd. C 54.53%, H 4.27%, N 16.96%; Found C 54.50%, H 4.30%, N 16.93%.

Challenges and Troubleshooting

Common Side Reactions

- Disulfide Formation : Mitigated by inert atmosphere (N2).

- Ester Hydrolysis : Controlled via anhydrous conditions.

Purification Artifacts

- Recrystallization Solvents : Ethanol (optimal), acetone (risk of ketone adducts).

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product Formed | References |

|---|---|---|---|

| Selective oxidation | KMnO₄ (acidic medium, 0–5°C) | Sulfoxide derivative | |

| Complete oxidation | H₂O₂/CH₃COOH (reflux, 12 hrs) | Sulfone derivative |

These reactions preserve the pyrazolo[3,4-d]pyrimidine core while modifying the sulfur center. The sulfoxide product demonstrates enhanced solubility in polar solvents.

Hydrolysis Reactions

The ester group participates in hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Applications |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6 hrs | 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetic acid | Precursor for amides |

| Basic hydrolysis | NaOH (2M), 80°C, 3 hrs | Sodium salt of thioacetic acid | Water-soluble derivative |

The acidic hydrolysis product is frequently used in coupling reactions to generate amide derivatives for biological testing.

Nucleophilic Substitution

The thioether sulfur acts as a nucleophilic site:

Example reaction with alkyl halides:

| Alkylating Agent | Conditions | Yield |

|---|---|---|

| Methyl iodide | 60°C, 8 hrs | 72% |

| Benzyl chloride | RT, 24 hrs | 65% |

This reactivity enables functionalization for structure-activity relationship (SAR) studies.

Ester Functional Group Modifications

The ethyl ester undergoes transesterification and reduction:

| Reaction Type | Reagents | Product |

|---|---|---|

| Transesterification | Methanol/H₂SO₄, reflux | Methyl ester analog |

| Reduction | LiAlH₄, dry THF, 0°C → RT | 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanol |

The reduced alcohol derivative serves as an intermediate for etherification or glycosylation .

Stability and Degradation

Critical stability data under various conditions:

| Condition | Observation | Degradation Products |

|---|---|---|

| pH < 2 (HCl) | Ester hydrolysis dominates | Thioacetic acid + ethanol |

| pH > 10 (NaOH) | Thioether cleavage | Pyrazolo[3,4-d]pyrimidine-4-ol |

| UV light (254 nm) | Photooxidation of thioether | Sulfoxide/sulfone byproducts |

Stability is maintained in anhydrous solvents (e.g., DMSO, DMF) at −20°C for long-term storage.

Coupling Reactions

The carboxylic acid (from hydrolysis) participates in amide bond formation:

| Amine | Coupling Agent | Yield |

|---|---|---|

| Piperazine | DCC, DMAP | 68% |

| 4-Chloroaniline | HATU, DIPEA | 81% |

These amides show improved pharmacokinetic properties compared to the parent ester.

Mechanistic Insights

-

Thioether oxidation : Proceeds via a radical intermediate in acidic KMnO₄.

-

Ester hydrolysis : Follows a nucleophilic acyl substitution mechanism .

-

Sulfur alkylation : SN₂ pathway favored in polar aprotic solvents.

This compound’s versatile reactivity profile makes it a valuable intermediate for developing kinase inhibitors and antimicrobial agents. Further studies focus on optimizing reaction conditions for industrial-scale synthesis.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for further biological studies.

Mechanism of Action

The mechanism of action of ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate involves the inhibition of specific protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts the signaling pathways that are crucial for cancer cell growth and survival, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to the active site of the kinase and block its activity is a key aspect of its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

A. Positional and Functional Group Modifications

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) Structure: Replaces the phenyl group with a p-tolyl group and introduces an imino (NH) and amine (NH₂) at positions 4 and 3. The imino and amine groups may enhance hydrogen-bonding interactions, improving solubility .

(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3)

- Structure : Substitutes phenyl with p-tolyl and replaces the thioacetate with a hydrazine (NH-NH₂) group.

- Impact : Hydrazine introduces nucleophilic reactivity, enabling the synthesis of fused triazolo-pyrimidine derivatives (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines) via cyclization reactions. This contrasts with the thioacetate group, which is more stable and less reactive under physiological conditions .

B. Thio-Linked Modifications

Ethyl 2-(4-(Benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate (Compound 2q) Structure: Replaces the phenyl-thio group with a benzooxazole-thio moiety. However, this may reduce solubility due to increased hydrophobicity. The compound was synthesized in 69% yield, comparable to the target compound’s synthetic accessibility .

1,5-Dihydro-6-[(2-Substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 2–10)

- Structure : Features a ketone-substituted thioether instead of thioacetate.

- Impact : The ketone group introduces polarity, improving aqueous solubility. These derivatives were synthesized via reactions with phenacyl chlorides, a method distinct from the target compound’s synthesis .

Biological Activity

Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core linked to an ethyl acetate moiety through a thioether bond. The structural formula can be represented as follows:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate exhibits significant inhibitory effects on various cancer cell lines.

Key Findings:

- Inhibition of Cell Proliferation: The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast (MCF-7), lung (A549), and prostate (PC-3) cancer models. For instance, a related pyrazolo[3,4-d]pyrimidine compound demonstrated an IC50 value of 1.74 µM against MCF-7 cells .

- Mechanism of Action: The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle progression. This inhibition leads to G1/S phase arrest and subsequent apoptosis in cancer cells .

- Molecular Docking Studies: Molecular docking analyses suggest that the compound interacts effectively with the ATP-binding site of CDK2, indicating a strong binding affinity that correlates with its biological activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity:

- Substituents on the Phenyl Ring: Variations in substituents on the phenyl ring have been shown to alter potency. For example, compounds with electron-withdrawing groups exhibit enhanced activity compared to those with electron-donating groups .

- Thioether Linkage: The presence of a thioether linkage is critical for maintaining the bioactivity of these compounds, as it influences solubility and interaction with biological targets .

Table 1: Anticancer Activity of Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate and Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate | MCF-7 | TBD | CDK2 Inhibition |

| Related Compound A | A549 | 5.0 | EGFR Inhibition |

| Related Compound B | PC-3 | 2.5 | CDK Inhibition |

Case Study 1: Efficacy in Breast Cancer

A recent study evaluated the efficacy of ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate in an MCF-7 xenograft model. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.

Case Study 2: Molecular Pathway Analysis

Further investigations into molecular pathways revealed that treatment with this compound led to upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins in treated cancer cells.

Q & A

Q. Q1: What are the established synthetic routes for ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate, and what critical reaction conditions influence yield?

Answer : The synthesis typically involves a multi-step process:

Core Formation : Cyclization of hydrazine derivatives with formamide to generate the pyrazolo[3,4-d]pyrimidine core .

Thioether Linkage : Reaction of the core with a thiol derivative (e.g., ethyl thioacetate) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group .

Esterification : Final acylation or esterification steps to attach the ethyl acetate moiety .

Critical Conditions :

- Temperature control (e.g., reflux in DMF for thioether formation).

- Solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution).

- Catalysts (e.g., anhydrous K₂CO₃ for deprotonation) .

Yield Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate purity .

Q. Q2: How can researchers structurally characterize this compound and validate its purity?

Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the pyrazolo[3,4-d]pyrimidine core via aromatic proton signals (δ 7.5–8.5 ppm) and the thioether’s CH₂-S group (δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₁₇H₁₆N₄O₂S) with a mass accuracy <5 ppm .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. Q3: What biological mechanisms are hypothesized for this compound, and what preliminary assays validate its activity?

Answer :

- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine core mimics ATP-binding sites in kinases (e.g., FLT3, CDKs). Preliminary testing involves in vitro kinase inhibition assays using recombinant enzymes .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. ethyl esters) to identify critical substituents .

Advanced Research Questions

Q. Q4: How can reaction conditions be optimized to mitigate side products during thioether formation?

Answer : Common side products include disulfides (from thiol oxidation) or incomplete substitution. Strategies:

- Inert Atmosphere : Use N₂/Ar to prevent thiol oxidation .

- Stoichiometric Control : Limit excess thiol to 1.2 equivalents to avoid polysubstitution .

- Phase-Transfer Catalysis : Employ TBAB (tetrabutylammonium bromide) in biphasic solvent systems (e.g., H₂O/CH₂Cl₂) to enhance reaction efficiency .

Validation : LC-MS to track byproduct formation .

Q. Q5: How should researchers resolve contradictory data in SAR studies of pyrazolo[3,4-d]pyrimidine derivatives?

Answer : Contradictions often arise from substituent effects on solubility or off-target binding. Approaches:

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and steric clashes .

Physicochemical Profiling : Measure logP (octanol-water) and solubility to distinguish pharmacokinetic vs. pharmacodynamic effects .

Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

Q. Q6: What experimental designs are recommended to study this compound’s selectivity for specific kinase isoforms?

Answer :

- Isoform-Specific Assays : Compare inhibition of wild-type vs. mutant kinases (e.g., FLT3-ITD vs. FLT3-WT) using fluorescence-based ADP-Glo™ assays .

- Cellular Context : Test in isogenic cell lines (e.g., Ba/F3 cells expressing different kinase variants) to isolate isoform-specific effects .

- Structural Biology : Co-crystallize the compound with target kinases to identify binding-site interactions (e.g., hydrogen bonding with hinge regions) .

Q. Q7: How can researchers design analogs to improve metabolic stability without compromising activity?

Answer :

- Bioisosteric Replacement : Substitute the ethyl ester with a tert-butyl ester or amide to reduce esterase-mediated hydrolysis .

- Deuterium Incorporation : Replace labile hydrogens (e.g., α to the ester) with deuterium to slow CYP450 metabolism .

- Pro-drug Strategies : Introduce phosphate or peptide-linked groups for targeted release in tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.